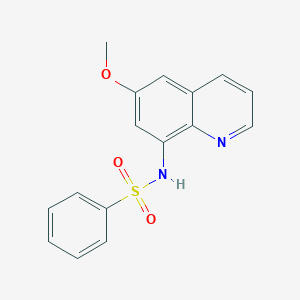
N-(6-methoxyquinolin-8-yl)benzenesulfonamide
描述
“N-(6-methoxyquinolin-8-yl)benzenesulfonamide” belongs to the class of organic compounds known as p-toluenesulfonamides . It is a series of N-(quinolin-8-yl)benzenesulfonamides capable of suppressing the NFkappaB pathway . These small molecules were identified from two high-throughput screens run at two centers of the NIH Molecular Libraries Initiative .
Synthesis Analysis
The synthesis of N-(quinolin-8-yl)benzenesulfonamides involves analogue synthesis . The series of compounds was prepared from 6-methoxyquinolin-8-amine or its N-(2-aminoethyl) analogue via Ugi-azide reaction .Molecular Structure Analysis
The molecular formula of “this compound” is C16H14N2O3S . The InChI code is InChI=1/C16H14N2O3S/c1-21-13-10-12-6-5-9-17-16(12)15(11-13)18-22(19,20)14-7-3-2-4-8-14/h2-11,18H,1H3 .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 314.359 . The compound is available in powder form . The melting point is 133-134 degrees .作用机制
Target of Action
The primary target of N-(6-methoxyquinolin-8-yl)benzenesulfonamide is the NFκB pathway . This pathway plays a crucial role in regulating the immune response to infection and has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Mode of Action
This compound interacts with its target by suppressing the NFκB pathway . This suppression results in a decrease in the transcription of NFκB target genes, which can lead to a reduction in inflammation and other related effects .
Biochemical Pathways
The compound affects the NFκB signaling pathway . This pathway is involved in the regulation of a wide variety of biological processes including immune response, inflammation, and cell growth . By suppressing this pathway, this compound can potentially influence these processes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its suppression of the NFκB pathway . This can lead to a decrease in the transcription of NFκB target genes, potentially reducing inflammation and influencing other related biological processes .
实验室实验的优点和局限性
The main advantage of using N-(6-methoxyquinolin-8-yl)benzenesulfonamide in lab experiments is its ability to act as an inhibitor of several enzymes and transcription factors. This makes it an ideal tool for studying the regulation of gene expression and cell signaling pathways. However, one of the main limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to use in some experiments.
未来方向
The use of N-(6-methoxyquinolin-8-yl)benzenesulfonamide in scientific research has been shown to be promising, and there are several potential future directions for its use. One potential direction is its use in the development of novel drugs and therapeutic agents. Another potential direction is its use in the study of cancer biology, as its ability to modulate gene expression and cell signaling pathways could be useful in understanding the underlying mechanisms of cancer. In addition, its ability to modulate oxidative stress could be used in the development of novel antioxidants. Finally, its ability to modulate the immune response could be used in the development of novel immunotherapies.
科学研究应用
N-(6-methoxyquinolin-8-yl)benzenesulfonamide has been widely used in scientific research due to its wide range of applications. It has been used in the synthesis of various compounds, such as quinoline-based drugs and fluorescent dyes. It has also been used in the study of enzyme inhibition, protein-protein interactions, and DNA binding. In addition, this compound has also been used in the study of cell signaling pathways and the regulation of gene expression.
生化分析
Biochemical Properties
It has been found to suppress the NFkappaB pathway This suggests that it may interact with enzymes, proteins, and other biomolecules involved in this pathway
Cellular Effects
Its ability to suppress the NFkappaB pathway suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to suppress the NFkappaB pathway , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
属性
IUPAC Name |
N-(6-methoxyquinolin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-21-13-10-12-6-5-9-17-16(12)15(11-13)18-22(19,20)14-7-3-2-4-8-14/h2-11,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUQMKHWBGKBNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416942.png)
![methyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate](/img/structure/B6416957.png)
![4-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416964.png)
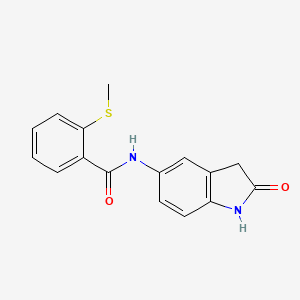
![3-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416969.png)
![4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416979.png)
![4,6-dimethyl-N-[(oxan-3-yl)methyl]pyrimidin-2-amine](/img/structure/B6416984.png)
![3-[(1E)-1-(diethylamino)ethylidene]-1-phenylurea](/img/structure/B6416991.png)
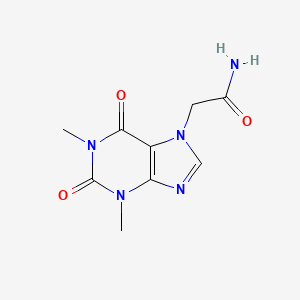
![4-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamido}benzamide](/img/structure/B6417008.png)
![[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B6417010.png)
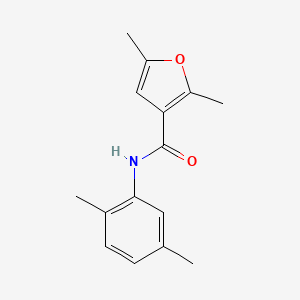
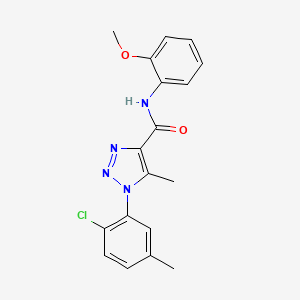
![1,7-dimethyl-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417031.png)